Superior Trans → Cis Photoisomerization Yield Via Enhanced Triplet State Pathway
Direct comparative photophysical studies demonstrate that 4-bromostilbene exhibits a greater yield of trans → cis photoisomerization via the upper excited triplet state than its lighter halogenated analogs. This is attributed to a larger intersystem crossing quantum yield resulting from the heavy-atom effect of bromine. As reported in a direct head-to-head comparison, the yield of this specific photoisomerization pathway is 'smaller for these compounds than for 4-bromostilbene' [1].
| Evidence Dimension | Trans → cis photoisomerization yield via upper excited triplet state |
|---|---|
| Target Compound Data | Higher yield (qualitative observation from comparative study) |
| Comparator Or Baseline | 4-Chlorostilbene and 4-fluorostilbene |
| Quantified Difference | Yield for 4-chloro- and 4-fluoro- is explicitly smaller than for 4-bromostilbene. |
| Conditions | Laser flash photolysis studies in various solvents; standard methods for quantum yield determination. |
Why This Matters
For applications requiring efficient and controllable photoswitching, such as in molecular machines or optical data storage, the superior triplet-state isomerization yield of 4-bromostilbene provides a distinct performance advantage over its 4-chloro and 4-fluoro counterparts.
- [1] Görner, H., & Schulte-Frohlinde, D. (1979). Trans → cis photoisomerization of stilbene and 4-halogenated stilbenes. Evidence for an upper excited triplet pathway. The Journal of Physical Chemistry, 83(15), 1981-1985. View Source
